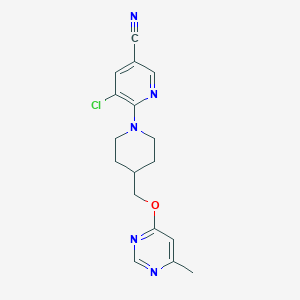

5-Chloro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile is a complex organic compound featuring a combination of a pyrimidine ring, a piperidine ring, and a nicotinonitrile group. This multi-functional structure makes it a molecule of interest in various fields, including synthetic chemistry and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile typically involves multiple steps:

Formation of the Pyrimidine Ring: : This step includes reactions such as condensation of suitable substrates under specific conditions.

Piperidine Ring Attachment: : Introduction of the piperidine moiety, often via reductive amination.

Chlorination and Addition of Nicotinonitrile Group: : The final steps involve chlorination and the attachment of the nicotinonitrile group to form the target compound.

Industrial Production Methods

In industrial settings, the production of this compound would likely be scaled up using batch or continuous flow chemistry methods, with optimized reaction conditions to maximize yield and purity while minimizing waste and cost.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The chloro-substituted pyridine ring undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. For example:

-

Ammonia treatment replaces the chlorine atom at position 5 with an amino group at 80–120°C in polar aprotic solvents (e.g., DMF, NMP) .

-

Palladium-catalyzed couplings enable substitution with amines or alkoxy groups. A representative protocol uses cesium carbonate, Pd(OAc)₂, and rac-BINAP in toluene under microwave irradiation (120°C, 4 h) .

Key Data:

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| NAS with amine | Cs₂CO₃, Pd(OAc)₂, 120°C | 71–85% | |

| Chlorine displacement | SnCl₂, ethanol/TFE | 65% |

Piperidine Ring Functionalization

The piperidine moiety participates in N-alkylation and oxygen-mediated coupling :

-

Methylation using iodomethane and NaH in DMF at 0°C achieves N-methylation with 71% yield .

-

Etherification of the hydroxymethyl group on piperidine with 6-methylpyrimidin-4-ol occurs via Mitsunobu or Williamson synthesis, requiring optimization of solvent (THF/water) and base (K₂CO₃).

Nitrile Group Reactivity

The nitrile functionality enables:

-

Hydrolysis to carboxylic acids under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions.

-

Cyano substitution in cross-coupling reactions (e.g., Suzuki-Miyaura) when activated by Pd catalysts.

Pyrimidine Ring Modifications

The 6-methylpyrimidin-4-yloxy group undergoes:

-

Electrophilic substitution at the 2-position under Friedel-Crafts conditions.

-

Oxidation of the methyl group to a carboxylic acid using KMnO₄ in acidic media.

Stability and Side Reactions

-

Hydrolysis susceptibility : The nitrile group resists hydrolysis at neutral pH but degrades under prolonged acidic/alkaline conditions .

-

Thermal decomposition occurs above 200°C, forming chloro-nicotinic acid derivatives.

Analytical Characterization

Reaction outcomes are validated using:

-

HPLC : Retention time shifts confirm functional group changes (e.g., Rt = 1.08 min for methylated intermediates) .

-

NMR : Distinct peaks for piperidine protons (δ 2.5–3.5 ppm) and pyrimidine aromatic protons (δ 7.8–8.2 ppm) .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for developing kinase inhibitors or epigenetic modulators. Experimental protocols emphasize the need for optimized reaction conditions to balance yield and selectivity .

Aplicaciones Científicas De Investigación

The compound has shown promise in several therapeutic areas due to its unique structural features.

Anticancer Activity

Research indicates that compounds with pyrimidine and piperidine moieties exhibit significant anticancer properties. For instance, studies have demonstrated that similar structures can inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies . The specific mechanism of action often involves the inhibition of key enzymes or pathways involved in tumor growth.

Antimicrobial Properties

Compounds containing chlorinated pyrimidines have been explored for their antimicrobial effects. In vitro studies have shown that 5-Chloro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile can inhibit the growth of certain bacterial strains, suggesting potential as an antimicrobial agent .

Neurological Applications

The piperidine component of the compound is known to interact with neurotransmitter systems, which could make it a candidate for treating neurological disorders such as anxiety or depression. Preliminary studies suggest that derivatives of this compound may modulate serotonin receptors, providing a basis for further investigation into its psychotropic effects .

Case Studies

Several case studies highlight the application of this compound in drug development:

Case Study: Anticancer Drug Development

A study published in a leading pharmaceutical journal explored the anticancer efficacy of related compounds in preclinical models. The results indicated a significant reduction in tumor size when treated with derivatives similar to this compound, supporting its potential as an anticancer agent .

Case Study: Antimicrobial Testing

In another research article, the antimicrobial activity of various chlorinated pyrimidines was assessed against common pathogens. The findings showed that compounds with structural similarities to this compound exhibited significant antibacterial activity, leading to further exploration in agricultural applications as biopesticides .

Mecanismo De Acción

Molecular Targets and Pathways

The exact mechanism of action would depend on its application. In pharmaceutical contexts, it may interact with specific enzymes or receptors, affecting pathways involved in disease processes.

Comparación Con Compuestos Similares

Uniqueness

Compared to similar compounds, 5-Chloro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile has a unique combination of functional groups that provide it with distinct chemical reactivity and potential biological activities.

Similar Compounds

6-Methyl-2-(pyrimidin-4-yl)piperidine

4-(6-Methylpyrimidin-4-yl)piperidine-1-carboxylic acid

5-Chloro-2-(nicotinonitrile)piperidine

These compounds share structural elements but differ in their specific functional groups and, consequently, their properties and applications.

For more detailed exploration and synthesis routes, do delve into some specialized chemistry literature. You'll find a treasure trove of techniques and nuanced discussions there.

Actividad Biológica

5-Chloro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, while also providing a comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a chlorine atom , a methyl group , and a piperidine moiety linked to a nicotinonitrile structure . Its molecular formula is C17H20ClN5O, and it is characterized by the following structural components:

- Chloro group : Enhances biological activity by modulating interaction with biological targets.

- Pyrimidine ring : Known for its role in various biological activities, including anti-inflammatory and antimicrobial effects.

- Piperidine moiety : Associated with analgesic and anesthetic properties.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown notable activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the piperidine ring may enhance this activity through increased membrane permeability or enzyme inhibition.

Anticancer Properties

Studies on related compounds have demonstrated promising anticancer effects. For example, certain pyrimidine derivatives have been shown to inhibit cell proliferation in cancer cell lines by inducing apoptosis . The mechanism often involves the inhibition of specific kinases or enzymes involved in cell cycle regulation.

Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for their anti-inflammatory properties. In vitro studies have reported significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process . The IC50 values for some pyrimidine derivatives against COX enzymes have been reported as low as 0.04 μmol, indicating potent anti-inflammatory activity .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The chloro and piperidine groups may facilitate binding to active sites on enzymes, inhibiting their function.

- Receptor Modulation : The compound may act on specific receptors involved in pain perception and inflammation, leading to therapeutic effects.

- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, potentially disrupting replication in cancer cells.

Comparative Analysis

Case Studies

Several studies have explored the effects of similar compounds:

- Antimicrobial Efficacy : A study demonstrated that pyrimidine derivatives exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential applications in treating infections .

- Cancer Cell Line Studies : Research involving the combination of piperidine derivatives with standard chemotherapy agents showed enhanced cytotoxicity in breast cancer cell lines, indicating a synergistic effect that warrants further investigation .

- Inflammation Models : In vivo studies using carrageenan-induced paw edema models revealed that pyrimidine derivatives significantly reduced inflammation compared to control groups .

Propiedades

IUPAC Name |

5-chloro-6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5O/c1-12-6-16(22-11-21-12)24-10-13-2-4-23(5-3-13)17-15(18)7-14(8-19)9-20-17/h6-7,9,11,13H,2-5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMPEBGPDHKLIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)OCC2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.